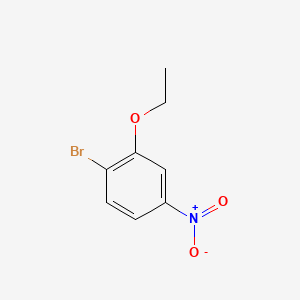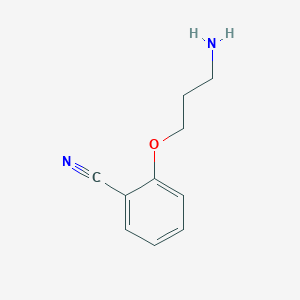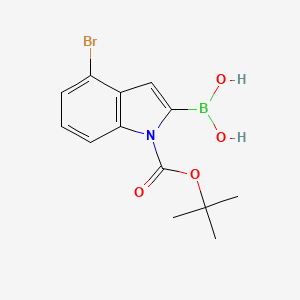
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(Aminomethyl)-1-methyl-2(1H)-pyridinone" is a derivative of the pyridinone family, which is a class of heterocyclic aromatic organic compounds. Pyridinones are known for their diverse biological activities and have been the subject of various synthetic methods due to their potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst can lead to the formation of functionalized 2-pyridinones . Additionally, the condensation of 1,3-diones and 2-(aminomethyl)pyridine can efficiently produce 3,5-disubstituted-2-pyridylpyrroles, indicating the versatility of 2-(aminomethyl)pyridine as a starting material for synthesizing pyridine-based heterocycles . The Ritter reaction has also been employed to prepare 5-(1-aminocyclohexyl)-2(1H)-pyridinones, demonstrating the reactivity of related pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridinone derivatives can exhibit tautomerism, as observed in the Schiff base derivatives of 4-acylpyrazolone. These compounds remain in the amine-one(I) tautomeric form in chloroform solutions at room temperature, and the crystal structure of a related compound supports the stabilization of this tautomer through strong hydrogen bonding .
Chemical Reactions Analysis
Pyridinone derivatives can undergo various chemical reactions. For example, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives involves methods such as reductive alkylation, alkylation of urethane, and selective NaBH4 reduction of the appropriate amide, followed by hydrolysis . Furthermore, 5-aminofuro[3,2-c]pyridinium tosylates can be synthesized by direct N-amination and can undergo 1,3-dipolar cycloaddition reactions to afford furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure and substituents. The presence of amino groups, for instance, can enhance the solubility and reactivity of these compounds. The synthesis methods and reactions described in the literature suggest that pyridinone derivatives can be tailored to exhibit specific properties, which can be advantageous for their application as pharmaceutical agents .
科学的研究の応用
-
Synthesis of 1H- and 2H-indazoles
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 1H- and 2H-indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
-
N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole
- Field : Organic Chemistry
- Application : The N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide has been studied .
- Method : The reaction was carried out in the presence of K2CO3 as a base .
- Results : Two separable regioisomers were obtained, and their structures were attributed essentially based on 1H and 13C NMR spectroscopy in addition to the elemental analysis and MS data .
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
特性
IUPAC Name |
5-(aminomethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGZLGNXFRQBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)









amino}acetic acid](/img/structure/B1290363.png)

